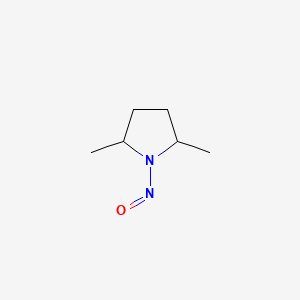![molecular formula C7H16OSi B6250521 [1-(trimethylsilyl)cyclopropyl]methanol CAS No. 91633-48-6](/img/new.no-structure.jpg)
[1-(trimethylsilyl)cyclopropyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(Trimethylsilyl)cyclopropyl]methanol: is an organosilicon compound with the molecular formula C₇H₁₆OSi It features a cyclopropyl ring substituted with a trimethylsilyl group and a methanol moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(trimethylsilyl)cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions:
Oxidation: [1-(Trimethylsilyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form cyclopropylmethanol, with reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with nucleophiles. For example, treatment with a halogenating agent can replace the silyl group with a halogen.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles
Major Products:
Oxidation: Aldehydes, ketones
Reduction: Cyclopropylmethanol
Substitution: Halogenated cyclopropylmethanol derivatives
科学研究应用
Chemistry: [1-(Trimethylsilyl)cyclopropyl]methanol is used as a building block in organic synthesis
Biology and Medicine: In biological research, this compound can be used to study the effects of cyclopropyl and silyl groups on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it a valuable intermediate in various chemical processes.
作用机制
The mechanism of action of [1-(trimethylsilyl)cyclopropyl]methanol involves its ability to undergo various chemical transformations. The trimethylsilyl group can stabilize reactive intermediates, such as carbocations, through hyperconjugation and inductive effects. This stabilization can facilitate reactions that would otherwise be challenging to achieve.
Molecular Targets and Pathways: The compound’s reactivity is primarily influenced by the presence of the trimethylsilyl group, which can interact with electrophiles and nucleophiles. The cyclopropyl ring can also participate in ring-opening reactions, leading to the formation of new carbon-carbon bonds.
相似化合物的比较
Cyclopropylmethanol: Lacks the trimethylsilyl group, making it less reactive in certain transformations.
Trimethylsilyl alcohol: Does not contain the cyclopropyl ring, limiting its use in cyclopropyl-related chemistry.
Cyclopropyltrimethylsilane: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness: [1-(Trimethylsilyl)cyclopropyl]methanol is unique due to the combination of the cyclopropyl ring and the trimethylsilyl group. This dual functionality allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industry.
属性
CAS 编号 |
91633-48-6 |
|---|---|
分子式 |
C7H16OSi |
分子量 |
144.3 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



